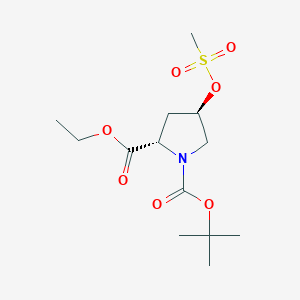
2-chloro-N-methylpropanamide
Übersicht
Beschreibung
2-Chloro-N-methylpropanamide is a chemical compound with the CAS Number 42275-47-8 . Its molecular weight is 121.57 . The IUPAC name for this compound is 2-chloro-N-methylpropanamide . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular formula of 2-chloro-N-methylpropanamide is C4H8ClNO . The InChI code for this compound is 1S/C4H8ClNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7) .Physical And Chemical Properties Analysis
2-Chloro-N-methylpropanamide is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antihistaminic and Biological Activities
2-Chloro-N-methylpropanamide derivatives have been investigated for their antihistaminic and anticholinergic activities, particularly in the context of isolated guinea pig ileum tissues. Such studies explore the potential therapeutic applications of these compounds in the treatment of allergies and related conditions (Arayne et al., 2017).
Monitoring Oxidative Environment in Pharmaceuticals
A stable degradant of 2,2'-Azobis(2-methylpropanenitrile), a compound related to 2-chloro-N-methylpropanamide, has been characterized for its use in monitoring the oxidative environment during forced degradation studies of pharmaceutical compounds. This is crucial in understanding the stability and efficacy of drugs (Wells-Knecht & Dunn, 2019).
Antimicrobial Activity
Research has shown that 2-chloro(bromo)-(2-methyl)-3-arylpropanamides exhibit low antimicrobial activity against various strains of bacteria and fungi. This indicates a potential role in the development of new antimicrobial agents (Grishchuk et al., 2013).
Inhibition of Pyruvate Dehydrogenase Kinase
Anilide derivatives of 2-chloro-N-methylpropanamide have been studied as inhibitors of pyruvate dehydrogenase kinase (PDHK). Such compounds could play a role in the treatment of conditions related to inappropriate blood lactate levels, offering new avenues in metabolic research (Bebernitz et al., 2000).
Antimicrobial Paints
N-halamine-based antimicrobial paints incorporating compounds related to 2-chloro-N-methylpropanamide have been developed. These paints show effective long-term disinfection properties, suggesting applications in public health and hygiene (Kocer, 2012).
Beta-Glycosidation of Alcohols
The compound has been used as a steering group in the beta-glycosidation of sterically hindered alcohols, showing potential in organic synthesis processes (Szpilman & Carreira, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUQJMNRULPRAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564856 | |
| Record name | 2-Chloro-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methylpropanamide | |
CAS RN |
42275-47-8 | |
| Record name | 2-Chloro-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1368758.png)


![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)






![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)


